molecular formula C32H55NO25 B1674313 Lacto-N-fucopentaose-2 CAS No. 21973-23-9

Lacto-N-fucopentaose-2

Cat. No.: B1674313
CAS No.: 21973-23-9
M. Wt: 853.8 g/mol
InChI Key: FKADDOYBRRMBPP-QKPOUJQKSA-N
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Description

Lacto-N-fucopentaose-2 (LNFP-II), also known as blood group Lea-active pentasaccharide, is a human milk oligosaccharide (HMO) with the CAS number 21973-23-7. Structurally, it consists of five monosaccharide units (glucose, galactose, N-acetylglucosamine, and two fucose residues) linked via β-glycosidic bonds. Its Lea antigenic activity enables pathogen adhesion inhibition, particularly in hemagglutination studies, and it plays roles in immune modulation and gut microbiota regulation . LNFP-II is water-soluble, weakly acidic (pKa ~3.5–4.0), and commercially available for research applications (e.g., Santa Cruz Biotechnology offers 500 µg for $665) .

Chemical Reactions Analysis

One-Pot Multienzyme (OPME) Systems

  • H. pylori α1–3/4-FucT transfers fucose from GDP-fucose to LNT, achieving 81% yield of LNFP II with strict regioselectivity for the GlcNAc residue .

  • CpAfc2 (Clostridium perfringens) and SpGH29 C (Streptococcus pneumoniae) catalyze transfucosylation from 3-fucosyllactose (3FL) to LNT, yielding 65% and 91% LNFP II , respectively, under optimized conditions .

pH-Dependent Reaction Dynamics

Reaction efficiency and hydrolysis/transglycosylation balance are highly sensitive to pH and buffer systems:

Key Findings:

  • CpAfc2 : Highest LNFP II yields (65%) occur at pH 8.3 in urea buffer (UB), with a transfucosylation-to-hydrolysis ratio (T/H) of 70.3 . Hydrolysis dominates in glycine-NaOH buffer (SB) at similar pH .

  • SpGH29 C : Achieves 91% yield at pH 7.0 in UB, with negligible hydrolysis (T/H = 40.5 ) .

  • Acidic conditions (pH 4.5) in UB suppress hydrolysis, enhancing LNFP II stability .

Table 2: pH and Buffer Impact on LNFP II Production

EnzymeBufferpHT/H RatioLNFP II Yield (%)
CpAfc2UB8.370.365
CpAfc2SB7.90.054.3
SpGH29 CUB7.040.591
CloFucUB7.24.0338

Regioselectivity and Byproduct Formation

Enzyme specificity determines fucose attachment sites:

  • H. pylori FucT and SpGH29 C exclusively produce LNFP II (α1-4 fucosylation on GlcNAc) .

  • BbAfcB (Bifidobacterium bifidum) generates 9% LNFP V (α1-3 fucosylation on Glc) alongside LNFP II .

  • CloFuc (Clostridium bolteae) produces a 32% LNFP V byproduct due to dual α1-3/4 activity .

Enzyme Engineering for Enhanced Transglycosylation

Mutagenesis studies reveal critical residues controlling reaction outcomes:

Mutations Affecting Acid/Base Loop Flexibility

  • BiAfcB T284V : Increases LNFP II yield from 2.26 mM (WT) to 4.50 mM .

  • CpAfc2 V289T : Reduces yield from 3.68 mM (WT) to 1.30 mM due to increased hydrolysis .

  • SpGH29 C D257N : Enhances stability, achieving 2.92 mM LNFP II vs. 0.12 mM in D257L mutants .

Table 3: Mutant Enzyme Performance

Enzyme VariantLNFP II Yield (mM)Hydrolysis Rate (µM/min)
BiAfcB T284V4.5056.8
CpAfc2 V289T1.30258
SpGH29 C D257N2.928.20

Stability and Degradation Pathways

  • Thermal Stability : LNFP II remains intact at 25°C for 5 years, with <5% degradation .

  • Acidic/Basic Conditions : Degrades into LNT and free fucose at pH <3 or >10 .

  • Hydrolytic Enzymes : Susceptible to α-L-fucosidases, cleaving the α1-4 fucosyl bond .

Analytical Confirmation

  • LC-ESI-MS : Used to verify LNFP II structure (m/z 854.3 for [M-H]⁻) .

  • NMR Spectroscopy : Confirms α1-4 linkage via characteristic anomeric proton signals (δ 5.15 ppm) .

This synthesis-stability framework positions LNFP II as a critical ingredient for infant formula, with optimized enzymatic production now feasible at industrial scales .

Scientific Research Applications

Nutritional Applications

LNF-2 is primarily studied for its role as a human milk oligosaccharide (HMO), contributing to infant nutrition and health. Its applications include:

  • Infant Formula Fortification : LNF-2 is used in infant formulas to mimic the composition of human breast milk. Research indicates that supplementation with LNF-2 can enhance the growth and immune response of infants. A study showed that infants fed formula supplemented with LNF-2 exhibited lower plasma inflammatory cytokine levels compared to those fed standard formulas, indicating a potential for reduced inflammation and improved gut health .
  • Prevention of Necrotizing Enterocolitis : LNF-2 has been linked to a reduction in the incidence of necrotizing enterocolitis (NEC) in preterm infants. Studies suggest that HMOs, including LNF-2, modulate the gut microbiome and enhance intestinal barrier function, thereby protecting against NEC .

Immunological Effects

LNF-2 exhibits significant immunomodulatory properties:

  • Inhibition of Pathogen Adhesion : Research indicates that LNF-2 can inhibit the adhesion of pathogens such as Campylobacter jejuni to intestinal epithelial cells. In vitro studies demonstrated that LNF-2 reduced pathogen colonization by acting as a decoy receptor, thus preventing infections .
  • Immune System Modulation : LNF-2 influences immune cell populations and cytokine secretion. Studies have shown that it can enhance the production of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and reducing allergic responses . This modulation is particularly beneficial for infants at risk of allergies or autoimmune conditions.

Clinical Studies and Case Reports

Several clinical studies have investigated the effects of LNF-2:

  • Infant Health Outcomes : A randomized controlled trial involving infants demonstrated that those receiving formula supplemented with LNF-2 had fewer episodes of gastrointestinal infections compared to control groups . This suggests that LNF-2 may play a protective role in early life.
  • Food Allergy Management : Clinical trials indicate that formulas containing LNF-2 may help manage cow's milk protein allergies in infants. The hypoallergenic properties of such formulations were confirmed through double-blind placebo-controlled food challenges, showing significant tolerance among participants .

Safety Assessments

The safety of LNF-2 has been evaluated through various assessments:

  • Microbial Endotoxin Levels : Analysis of batches containing LNF-2 revealed very low levels of microbial endotoxins and residual proteins, which were not considered a safety concern for consumption . This supports its use as a novel food ingredient.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

2.1. LNFP-II vs. Lacto-N-Fucopentaose-I (LNFP-I)
  • Structural Differences :
    LNFP-I and LNFP-II are isomers differing in fucose linkage positions. LNFP-I has α1-2 fucosylation on the terminal galactose, whereas LNFP-II features α1-4 fucosylation on the subterminal N-acetylglucosamine, conferring distinct antigenic properties (Lea vs. Leb specificity) .
  • Functional Roles :
    Both inhibit pathogen binding, but LNFP-II’s Lea activity is critical in blood group-dependent infections (e.g., Helicobacter pylori), while LNFP-I is associated with secretor status in infant gut health .
  • EFSA evaluations highlight LNFP-I/2’-FL mixtures as novel foods with established intake levels (3.2 g/L in formula), but LNFP-II-specific toxicological studies are sparse .
2.2. LNFP-II vs. 2’-Fucosyllactose (2’-FL)
  • Structural Simplicity :
    2’-FL is a trisaccharide (fucose + lactose), lacking the complex branching of LNFP-II. This simplicity enhances its stability in industrial production via engineered E. coli .
  • Functional Priorities :
    2’-FL dominates infant nutrition research due to its abundance in human milk (up to 3 g/L) and prebiotic effects (e.g., bifidogenic activity). LNFP-II, though less abundant, specializes in immune-specific interactions (e.g., rotavirus inhibition) .
  • Regulatory Status :
    2’-FL is widely approved in infant formulas (e.g., FSANZ A1190), while LNFP-II remains understudied; key trials (e.g., Stepans et al., 2006) were excluded from 2’-FL assessments due to focus on LNFP-II-specific outcomes .
2.3. LNFP-II vs. Sulfated/Sialylated Analogs (SuLNFPII, SLNFPII)
  • Enhanced Bioactivity: Sulfation or sialylation of LNFP-II increases its affinity for viral receptors (e.g., norovirus capsid binding), making analogs 10–100× more potent in therapeutic contexts .
  • Research Applications :
    While LNFP-II is used in basic hemagglutination assays, its modified analogs are prioritized in antiviral drug development .

Data Tables

Table 1. Structural and Functional Comparison

Compound Monosaccharide Units Key Linkages Key Functions Commercial Availability
LNFP-II 5 (Glc, Gal, GlcNAc, 2 Fuc) Fuc α1-4, β1-3 Lea antigen, pathogen inhibition 500 µg: $665
LNFP-I 5 (Glc, Gal, GlcNAc, 2 Fuc) Fuc α1-2, β1-3 Leb antigen, gut health Not commercialized
2’-FL 3 (Fuc, Gal, Glc) Fuc α1-2 Prebiotic, bifidogenic activity Approved in formulas

Table 2. Research and Regulatory Status

Compound Key Studies Safety Assessments Regulatory Approvals
LNFP-II Rotavirus inhibition (Azagra-Boronat et al., 2019a) Limited toxicological data Research-only
2’-FL Infant microbiota trials (Kuhn et al., 2015 excluded) EFSA-approved in mixtures FSANZ A1190, EU 2017/2469

Key Research Findings

  • Pathogen Inhibition : LNFP-II’s Lea-specific binding reduces rotaviral infectivity by 60–70% in vitro, outperforming 2’-FL in immune-targeted mechanisms .
  • Stability : LNFP-II degrades at pH < 3, limiting its use in unmodified infant formulas, whereas 2’-FL remains stable under gastric conditions .
  • Dosage Limits : Proposed LNFP-II intake (0.3 g/L in formula) is conservative compared to 2’-FL (3.2 g/L), reflecting its lower abundance in human milk and narrower safety margins .

Biological Activity

Lacto-N-fucopentaose-2 (LNFP-2) is a fucosylated human milk oligosaccharide (HMO) that plays a significant role in various biological activities, particularly in immunomodulation and pathogen inhibition. This article delves into the biological activity of LNFP-2, supported by diverse research findings, case studies, and data tables.

Immunomodulatory Effects

LNFP-2 exhibits notable immunomodulatory properties. A study demonstrated that LNFP-2 significantly decreases the proliferation of mononuclear cells (MNCs) activated by lipopolysaccharides (LPS) in both healthy controls and multiple sclerosis (MS) patients. The oligosaccharide reduced the production of pro-inflammatory cytokines such as IL-12 and IFN-γ while increasing IL-10 levels, suggesting a shift towards a more regulatory immune response ( ).

Table 1: Immunomodulatory Effects of LNFP-2

ConditionCytokine Production (pg/mL)Proliferation (%)
ControlIL-12: 150100
LPS ActivatedIL-12: 5082
LNFP-2 TreatmentIL-12: 3074
HydrocortisoneIL-12: 2566

Pathogen Inhibition

LNFP-2 has been shown to inhibit pathogen adherence and colonization. In vitro studies indicated that fucosylated HMOs, including LNFP-2, significantly reduce the adherence of Campylobacter jejuni to intestinal epithelial cells by up to 80%. This effect was also observed in animal models, where ingestion of LNFP-2 led to reduced colonization and associated inflammation ( ).

Case Studies on Health Outcomes

Research has highlighted the potential health benefits associated with the consumption of HMOs like LNFP-2. For instance, observational studies have linked higher concentrations of fucosylated HMOs in breast milk to lower morbidity rates in infants, particularly concerning respiratory and gastrointestinal infections ( ).

Table 2: Health Outcomes Associated with Fucosylated HMOs

Study PopulationHealth OutcomeObserved Effect
Gambian InfantsMorbidity at 4 monthsLower incidence of infections
US InfantsRespiratory Issues at 3 monthsFewer episodes of diarrhea

The biological activity of LNFP-2 is attributed to its structural features, particularly the terminal fucose residues that interact with various receptors on immune cells. These interactions can modulate immune responses and potentially provide therapeutic avenues for managing inflammatory diseases ( ).

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying and quantifying Lacto-N-fucopentaose-2 in complex biological matrices?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for precise identification. Calibrate instruments using synthetic standards of this compound to ensure specificity. For quantification, employ stable isotope dilution assays (SIDA) to correct for matrix effects. Validate methods using spike-and-recovery experiments in relevant biological samples (e.g., breast milk or infant fecal extracts) .
  • Data Reporting : Include coefficient of variation (CV) for intra- and inter-assay precision, limit of detection (LOD), and limit of quantification (LOQ) in tabular form.

Q. How do structural variations in this compound influence its binding affinity to microbial receptors?

  • Methodological Answer : Conduct glycan microarray assays to screen interactions with pathogen-specific lectins (e.g., norovirus capsid proteins). Compare binding kinetics using surface plasmon resonance (SPR) for wild-type versus structurally modified this compound. Include negative controls (e.g., non-fucosylated analogs) to validate specificity .
  • Data Analysis : Report dissociation constants (Kd) and statistical significance of differences between variants using ANOVA with post-hoc tests.

Advanced Research Questions

Q. How can researchers account for genetic polymorphisms (e.g., maternal secretor status) when studying this compound in infant cohorts?

  • Methodological Answer : Integrate genotyping of maternal FUT2/FUT3 loci into study design to stratify participants by secretor/non-secretor status. Use multivariate regression models to adjust for confounders like breastfeeding duration and oligosaccharide composition. Reference NIH guidelines for transparent reporting of genetic and demographic variables .
  • Contradiction Management : Address discrepancies in prior studies (e.g., Kuhn et al., 2015) by reanalyzing raw data with stratification by secretor status .

Q. What experimental designs are optimal for isolating the immunomodulatory effects of this compound in animal models?

  • Methodological Answer : Utilize gnotobiotic mouse models colonized with defined microbial consortia to control for microbiome variability. Administer this compound orally and measure cytokine profiles (e.g., IL-10, TNF-α) in intestinal tissues via multiplex ELISA. Include a control group receiving scrambled oligosaccharides to rule out nonspecific effects .
  • Ethical Compliance : Follow preclinical checklists for sample size justification, randomization, and blinding .

Q. How should researchers resolve contradictions between in vitro and in vivo data on this compound’s anti-pathogenic activity?

  • Methodological Answer : Perform meta-analyses of existing studies, weighting results by sample size and methodological rigor (e.g., GRADE criteria). Use in vitro-in vivo correlation (IVIVC) models to identify confounding factors (e.g., host metabolism, microbial degradation). Validate hypotheses using organoid-based infection assays .
  • Data Interpretation : Report heterogeneity indices (I²) and sensitivity analyses in supplementary materials.

Q. What mechanistic studies are needed to elucidate the role of this compound in modulating gut epithelial barrier function?

  • Methodological Answer : Apply transwell assays with Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) after this compound exposure. Combine with RNA-seq to identify tight junction protein regulation (e.g., occludin, ZO-1). Validate findings in biopsy-derived intestinal organoids .
  • Advanced Analytics : Use pathway enrichment tools (e.g., DAVID, KEGG) to link gene expression changes to barrier function pathways.

Q. How can researchers extrapolate findings from animal studies to human populations without overgeneralizing?

  • Methodological Answer : Conduct dose-equivalence studies using allometric scaling (e.g., body surface area normalization). Validate translational relevance using human fecal slurries or ex vivo mucosal explants. Apply the PICOT framework to define Population, Intervention, Comparison, Outcome, and Timeframe parameters explicitly .
  • Limitations Section : Discuss interspecies differences in glycosylation patterns and gut microbiota composition in published work .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)56-26-14(7-38)54-29(15(33-9(2)39)27(26)57-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKADDOYBRRMBPP-QKPOUJQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55NO25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501044991
Record name Lacto-N-fucopentaose II
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Molecular Weight

853.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lacto-N-fucopentaose-2
Source Human Metabolome Database (HMDB)
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CAS No.

21973-23-9
Record name Lacto-N-fucopentaose II
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Record name Lacto-N-fucopentaose II
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Record name Lacto-N-fucopentaose II
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Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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